molecular formula C20H22N2O4S B11522404 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate

Cat. No.: B11522404
M. Wt: 386.5 g/mol
InChI Key: FQDGSIJSQJTYRI-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes a quinoline core with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline with acetone in the presence of a catalyst such as zinc chloride or sulfuric acid . This reaction forms 2,2,4-trimethyl-1,2-dihydroquinoline, which is then further functionalized.

This can be achieved through a sulfonation reaction, where the quinoline derivative is treated with acetylaminobenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often requiring catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonate group may enhance the compound’s solubility and facilitate its interaction with cellular membranes . The exact pathways and targets can vary depending on the specific biological context and the presence of other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate is unique due to the presence of both the acetylamino and sulfonate groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities. The combination of these groups with the quinoline core makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-acetamidobenzenesulfonate

InChI

InChI=1S/C20H22N2O4S/c1-13-12-20(3,4)22-19-10-7-16(11-18(13)19)26-27(24,25)17-8-5-15(6-9-17)21-14(2)23/h5-12,22H,1-4H3,(H,21,23)

InChI Key

FQDGSIJSQJTYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C

Origin of Product

United States

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